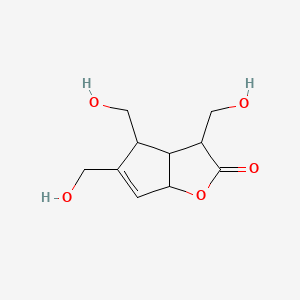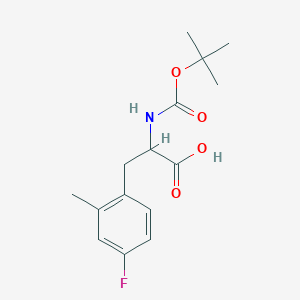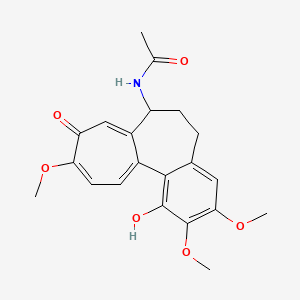![molecular formula C22H31NO2 B15125245 2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol is a synthetic compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring fused to an androstane skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol typically involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the isoxazole ring and the introduction of the dimethyl groups at the 4 and 17 positions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a steroidal drug.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular functions. Additionally, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(17beta)-4,17-dimethylandrosta-1,4-dien-3-one: Another androstane derivative with similar structural features.
(17beta)-4,17-dimethylandrosta-2,4-dien-3-one: A closely related compound with slight variations in the isoxazole ring.
Uniqueness
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other androstane derivatives and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C22H31NO2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3 |
Clé InChI |
AAHNYFCTPITCHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)


![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)



![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)


